1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3.2ClH/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13;;/h12-14H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIFRLJYIIRIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopropylmethyl Piperazine Derivatives
a. Alkylation of Piperazine with Cyclopropylmethyl Halides
- Starting Material: Piperazine, a versatile heterocyclic amine.
- Reagent: Cyclopropylmethyl halides (e.g., bromide or chloride).
- Reaction Conditions: Nucleophilic substitution under basic conditions, typically using potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or DMF.
Piperazine + Cyclopropylmethyl halide → N-(Cyclopropylmethyl)piperazine
This step yields a mono- or di-substituted piperazine, depending on stoichiometry and reaction conditions.
b. Functionalization of the Piperazine Nitrogen
- Further alkylation or acylation can be performed to introduce additional substituents or to protect/unprotect groups, facilitating subsequent transformations.
Incorporation of the Piperidin-4-yl Moiety
a. Synthesis of 4-(Piperidin-4-yl) Piperazine
- This involves nucleophilic substitution reactions where piperidine derivatives are linked to the piperazine scaffold.
- Method: Alkylation of piperazine with piperidin-4-yl halides or related electrophiles, often under reflux with base catalysts.
- The cyclopropylmethyl group can be introduced prior to or after attaching the piperidin-4-yl group, depending on the synthetic route chosen for optimal yield and purity.
Specific Synthesis Example from Literature
Based on the synthesis outlined in recent literature, notably the work on scalable methods for BCP derivatives, the following approach is relevant:
- Step 1: Alkylation of piperazine with cyclopropylmethyl halides to produce N-(Cyclopropylmethyl)piperazine.
- Step 2: Reaction of this intermediate with piperidin-4-yl halides or derivatives to form the target compound.
- Step 3: Purification via crystallization or chromatography, followed by salt formation with hydrochloric acid to obtain the dihydrochloride salt.
Data Table Summarizing Key Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Piperazine | Cyclopropylmethyl halide | Acetonitrile / DMF | Reflux, base (K2CO3) | ~85% | Alkylation to form N-(Cyclopropylmethyl)piperazine |
| 2 | N-(Cyclopropylmethyl)piperazine | Piperidin-4-yl halide | Dichloromethane / Ethanol | Reflux, base | ~75% | Coupling to form the core structure |
| 3 | Final intermediate | Hydrochloric acid | Water | Stirring at room temperature | 60-70% | Salt formation to yield dihydrochloride |
Research Findings and Optimization Notes
- Flow Chemistry: Recent advances have demonstrated the feasibility of performing these reactions in flow systems, significantly improving safety, scalability, and reaction control. For example, in flow photochemical reactions, the cyclopropylmethylation can be achieved efficiently without mercury lamps or quartz vessels, allowing rapid production of kilogram-scale intermediates.
- Yield Optimization: Use of excess alkyl halides and controlled temperature conditions enhances selectivity and yield.
- Purification: Crystallization from suitable solvents such as ethanol or acetonitrile ensures high purity of the final dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the piperidin-4-yl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced forms of the piperazine and piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Properties
The molecular formula of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is , with a molecular weight of approximately 213.15 g/mol. The compound consists of a piperazine core substituted with a cyclopropylmethyl group and a piperidinyl moiety, which contributes to its unique pharmacological profile.
Biological Activities
Research indicates that compounds containing piperazine and piperidine structures exhibit diverse biological activities, including:
- Antidepressant Effects : Some studies suggest that piperazine derivatives can act as serotonin receptor modulators, potentially offering antidepressant effects. The structural modifications in 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride may enhance its efficacy in this regard .
- Cannabinoid Receptor Interaction : Similar compounds have shown selective binding to cannabinoid receptors, particularly CB1. This interaction is significant for developing treatments for obesity and related disorders .
- Anticancer Properties : The compound's structural analogs have been investigated for their ability to inhibit cyclin-dependent kinases (CDK), which are crucial in cancer cell proliferation. Modifications to the piperazine structure can lead to enhanced activity against various cancer types .
Psychiatric Disorders
The modulation of serotonin receptors positions 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride as a potential candidate for treating mood disorders. Its ability to influence neurotransmitter systems may provide new avenues for drug development aimed at reducing side effects commonly associated with traditional antidepressants.
Obesity Management
Given its interaction with cannabinoid receptors, this compound could serve as a basis for developing anti-obesity medications that minimize central nervous system side effects while effectively managing appetite and metabolism .
Cancer Therapy
The exploration of this compound in the context of CDK inhibition underscores its potential role in cancer therapy. By targeting specific kinases involved in tumor growth, it may help develop more effective treatment regimens that spare healthy cells from damage .
- Antidepressant Activity : A study examining various piperazine derivatives found that modifications similar to those in 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride resulted in significant improvements in depressive-like behaviors in animal models .
- Cancer Inhibition : Research on structurally related compounds demonstrated their effectiveness as CDK inhibitors, leading to reduced tumor growth in preclinical models. The findings suggest that further exploration of this compound could yield promising anticancer agents .
- Cannabinoid Receptor Modulation : Investigations into similar piperazine compounds revealed selective binding to CB1 receptors, indicating potential for therapeutic use in obesity without the adverse psychiatric effects seen with first-generation cannabinoid antagonists .
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride with structurally and functionally related piperazine/piperidine derivatives:
Structural and Functional Analysis
Core Heterocyclic Systems :
- The target compound shares a piperazine-piperidine scaffold with ER-435813-01 and SA4503 , enabling interactions with G-protein-coupled receptors (GPCRs) or transporters. The cyclopropylmethyl group may enhance lipophilicity and blood-brain barrier penetration compared to bulkier substituents (e.g., diphenylmethoxy in GBR12935 ) .
Pharmacological Targets: SA4503 and ER-435813-01 demonstrate σ receptor affinity, suggesting the target compound may similarly modulate σ1/σ2 subtypes, which regulate calcium signaling and neuroprotection . Unlike GBR12935 (DAT inhibitor) or WAY 100635 (5-HT1A antagonist), the target compound lacks bulky aromatic groups linked to monoamine transporter inhibition, implying distinct mechanistic pathways .
Therapeutic Potential: SA4503’s success in depression models highlights the therapeutic viability of σ1 agonists, positioning the target compound as a candidate for mood disorder research . The absence of methoxy or phenylpropyl groups (cf. SA4503) may reduce off-target effects but requires validation in receptor-binding assays .
Biological Activity
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to cannabinoid receptors and its implications in treating obesity and other metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
- Chemical Name : 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride
- CAS Number : 2203016-78-6
- Molecular Formula : C₁₃H₂₇Cl₂N₃
- Molecular Weight : 296.3 g/mol
The compound primarily interacts with the cannabinoid receptor type 1 (CB1) and exhibits inverse agonist properties. This interaction is crucial for its potential use in managing obesity by modulating appetite and energy expenditure.
Binding Affinity
Research indicates that compounds with similar piperazine scaffolds, including 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride, demonstrate significant binding affinity to CB1 receptors. For example, one study reported a Ki value of approximately 220 nM for related compounds, suggesting a potential for effective receptor modulation .
Appetite Regulation
Studies have shown that CB1 antagonists can reduce food intake and promote weight loss. The inverse agonistic effect of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride may lead to decreased appetite through central mechanisms involving the hypothalamus and other brain regions associated with hunger signaling.
Energy Expenditure
In animal models, administration of similar cannabinoid receptor modulators has been linked to increased energy expenditure. For instance, treatments with CB1 antagonists have resulted in enhanced metabolic rates in obese mouse models, indicating a promising avenue for obesity treatment .
Study on Obesity Management
A pivotal study examined the effects of various CB1 antagonists on weight management in rodent models. The results indicated that compounds with similar structures to 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride significantly reduced body weight gain and improved metabolic profiles compared to control groups.
Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Current data suggests moderate toxicity levels consistent with other piperazine derivatives .
Q & A
Basic Synthesis and Characterization
Q1. What are the standard synthetic routes for 1-(cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride, and how is its structural integrity validated? A1. Synthesis typically involves nucleophilic substitution, where cyclopropylmethyl halides react with 4-(piperidin-4-yl)piperazine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. The dihydrochloride salt is formed via HCl gas bubbling in ethanol. Structural validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions.
- HPLC (≥95% purity; C18 column, 0.1% TFA mobile phase).
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 266.2).
- Single-crystal X-ray diffraction for absolute configuration, as seen in analogous piperazine salts .
Biochemical Pathway Analysis
Q2. Which biochemical pathways or receptor systems are potentially modulated by this compound, based on structural analogs? A2. Piperazine derivatives often target CNS receptors (e.g., serotonin 5-HT₁A/₂A, dopamine D₂/D₃). Methodological approaches include:
- Radioligand binding assays (³H-labeled ligands) to quantify receptor affinity (e.g., Ki values).
- Functional assays (cAMP or calcium flux) to assess agonist/antagonist activity.
- Computational docking (AutoDock Vina) using homology models of GPCRs to predict binding modes .
Advanced Synthesis Challenges
Q3. What are the critical challenges in optimizing the hydrochloride salt formation, and how are they addressed? A3. Key challenges include:
- Stoichiometric control : Ensuring a 2:1 molar ratio of HCl to freebase to avoid mono-salt impurities.
- Hygroscopic intermediates : Use anhydrous solvents (e.g., dry EtOH) and inert atmospheres.
- Crystallization optimization : Anti-solvent addition (diethyl ether) under controlled cooling (0–5°C) improves yield (≥80%) .
Analytical Method Development
Q4. How can researchers distinguish between positional isomers or synthetic byproducts using chromatographic techniques? A4. Analytical differentiation requires:
- HPLC-MS/MS : Hypersil GOLD C18 column (2.1 × 50 mm, 1.9 µm) with gradient elution (5→95% acetonitrile in 10 min).
- Fragmentation patterns : Diagnostic ions (e.g., m/z 154 for cyclopropylmethyl cleavage) differentiate isomers.
- Chiral columns (e.g., Chiralpak AD-H) for enantiomeric resolution if asymmetric centers exist .
Computational Modeling Applications
Q5. How can density functional theory (DFT) predict the reactivity of the cyclopropylmethyl group in nucleophilic environments? A5. DFT (B3LYP/6-31G*) calculations model:
- Ring strain energy (~27 kcal/mol) to predict ring-opening tendencies.
- Transition states for SN2 reactions (e.g., activation energy ~18 kcal/mol).
- Electrostatic potential maps to identify nucleophilic attack sites on the cyclopropane ring .
Stability and Storage Conditions
Q6. What factors influence the compound’s stability, and what storage protocols are recommended? A6. Stability is compromised by:
- Humidity : Hygroscopicity requires desiccated storage (silica gel, <10% RH).
- Temperature : Long-term storage at –20°C in amber vials prevents thermal degradation.
- Light : UV/Vis stability studies (ICH Q1B) show ≤2% degradation after 6 months in dark conditions .
Pharmacological Profiling
Q7. What in vivo models are suitable for assessing blood-brain barrier (BBB) penetration? A7. Key models include:
- Murine brain perfusion : Measure brain-to-plasma ratio (Kp) via LC-MS/MS.
- MDCK-MDR1 cells : Transepithelial electrical resistance (TEER) assays to evaluate P-gp efflux.
- LogP calculations : Experimental LogD₇.₄ ~1.8 predicts moderate BBB penetration .
Comparative Structure-Activity Relationships (SAR)
Q8. How does the cyclopropylmethyl group enhance receptor selectivity compared to linear alkyl chains? A8. The cyclopropane ring’s rigid geometry reduces conformational entropy, improving binding pocket complementarity. SAR studies show:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
